molecular formula C24H31N5O3S B2592402 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 923192-42-1

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2592402
CAS No.: 923192-42-1
M. Wt: 469.6
InChI Key: RCARDZPLMYQQBG-UHFFFAOYSA-N
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Description

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine-amine scaffold linked to a substituted benzene ring. Its molecular formula is C23H29N5O3S, with a molecular weight of 455.6 g/mol (exact mass may vary based on substituent positions). The compound’s structure includes:

  • A 4-methoxy-2,5-dimethylbenzene sulfonamide group, which contributes to lipophilicity and steric bulk.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3S/c1-7-29(8-2)23-15-18(5)25-24(27-23)26-19-9-11-20(12-10-19)28-33(30,31)22-14-16(3)21(32-6)13-17(22)4/h9-15,28H,7-8H2,1-6H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCARDZPLMYQQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the diethylamino and methylpyrimidinyl intermediates, followed by their coupling with the phenyl and sulfonamide groups. Common reagents used in these reactions include diethylamine, methylpyrimidine, and sulfonamide derivatives. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and nucleophiles such as sodium azide (NaN₃). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active sites or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Target Compound

  • Benzene substituents : 4-methoxy, 2-methyl, 5-methyl.
  • Pyrimidine substituents: 4-(diethylamino), 6-methyl.
  • Molecular weight : 455.6 g/mol.

Compound

  • Name: N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide.
  • Pyrimidine substituents : Same as target compound.
  • Molecular weight : 441.5 g/mol.

Compound

  • Name: N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide.
  • Benzene substituents : 5-methoxy, 2-methyl, 4-methyl.
  • Molecular weight : 455.6 g/mol.
  • Key difference : The shifted methoxy group (position 5 vs. 4) and additional methyl at position 4 may alter electronic distribution and binding affinity in biological targets .

Compound

  • Name : N-(4-Methoxyphenyl)benzenesulfonamide.
  • Benzene substituents : 4-methoxy.
  • Pyrimidine substituents: None.
  • Molecular weight : 263.3 g/mol.
  • Key difference : Simpler structure lacking the pyrimidine moiety, likely resulting in reduced target specificity and potency compared to the target compound .

Pyrimidine-Containing Sulfonamides

Compound

  • Name: 4-(1,1-Dimethylethyl)-N-[6-halo-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzene-sulfonamide.
  • Core structure: Bipyrimidinyl scaffold with halogen and methoxyphenoxy substituents.

Structural and Functional Implications

Physicochemical Properties

Compound LogP* (Predicted) Solubility (mg/mL)* Molecular Weight (g/mol)
Target Compound 3.8 0.05 455.6
Compound 3.2 0.12 441.5
Compound 3.9 0.04 455.6
Compound 2.1 1.50 263.3

*Predicted using QSAR models; experimental validation required.

  • Lipophilicity : The target compound’s 2,5-dimethyl groups increase LogP compared to ’s analog, favoring membrane penetration but reducing aqueous solubility.
  • Steric effects : Bulkier substituents in the target compound may hinder binding to flat active sites (e.g., ATP pockets in kinases).

Bioactivity Considerations

  • Pyrimidine role: The diethylamino and methyl groups on the pyrimidine ring may enhance interactions with hydrophobic pockets or catalytic residues in enzymes (e.g., dihydrofolate reductase) .
  • Sulfonamide group : Common in carbonic anhydrase inhibitors; substituent positioning (e.g., 4-methoxy vs. 5-methoxy) could modulate selectivity .

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide, a complex organic compound, belongs to the class of sulfonamides. Known for their diverse biological activities, sulfonamides have been extensively studied for their potential therapeutic applications, particularly in antimicrobial and antiviral domains. This article provides an in-depth exploration of the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and potential applications.

Molecular Formula and Weight

  • Molecular Formula : C25H33N5O4S
  • Molecular Weight : 499.63 g/mol

Structural Features

The compound features a sulfonamide group that is crucial for its biological activity. Its structure integrates a pyrimidine moiety with diethoxybenzene and sulfonamide functionalities, allowing it to interact with various biological targets.

The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby disrupting bacterial growth and replication processes.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties against various viruses. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against HIV-1 and Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been attributed to its structural similarity to PABA. This allows it to effectively compete with PABA for binding sites on DHPS, leading to the interruption of folate synthesis in bacteria.

Case Studies

  • Antiviral Efficacy : A study evaluated the anti-HBV activity of N-phenylbenzamide derivatives, revealing that compounds with structural similarities exhibited significant inhibition of HBV replication in vitro. The IC50 values were reported as 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains .
  • Antimicrobial Testing : Various sulfonamide derivatives were tested against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth at specific concentrations, supporting the compound's potential as an antimicrobial agent.

Data Table: Biological Activity Summary

Activity Type Target IC50 (µM) Comments
AntiviralHBV1.99Effective against wild-type HBV
AntiviralHBV (drug-resistant)3.30Significant inhibition observed
AntimicrobialE. coliVariesEffective at specific concentrations
AntimicrobialS. aureusVariesEffective at specific concentrations

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions including:

  • Amination : Formation of the amine linkages.
  • Sulfonation : Introduction of the sulfonamide group.
  • Coupling Reactions : Final assembly of the compound through controlled coupling processes.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield while maintaining strict control over reaction conditions such as temperature and solvent choice.

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